Cas no 778-66-5 (1-Methyl-2,2-diphenylethene)
1-Methyl-2,2-diphenylethene Chemical and Physical Properties
Names and Identifiers
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- Prop-1-ene-1,1-diyldibenzene
- 1-phenylprop-1-enylbenzene
- propene, 1,1-diphenyl-
- 1,1-diphenyl-1-propene
- 1,1-diphenyl-2-methyl-ethylene
- 1,1-Diphenylcycloprop-1-ene
- 1,1-Diphenylpropene
- 1-Methyl-2,2-diphenylethylene
- 2-methyl-1,1-diphenylethylene
- Benzene,1'-(1-propenylidene)bis-
- 1-Methyl-2,2-diphenylethene
- MFCD00136991
- Benzene, 1,1'-(1-propenylidene)bis-
- NSC 42487
- NSC42487
- (1-phenyl-1-propenyl)benzene
- AC-16657
- diphenylpropene
- 778-66-5
- SY275649
- 1,1-Diphenyl-1-propylene
- KYVBUUNCHXRYOS-UHFFFAOYSA-N
- CS-0455653
- AKOS006274410
- DTXSID00285618
- FT-0690787
- NSC-42487
- F76888
- AR-360/42760762
- (1-phenylprop-1-en-1-yl)benzene
-
- MDL: MFCD00136991
- Inchi: 1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H3
- InChI Key: KYVBUUNCHXRYOS-UHFFFAOYSA-N
- SMILES: C(=C/C)(/C1C=CC=CC=1)\C1C=CC=CC=1
Computed Properties
- Exact Mass: 194.11000
- Monoisotopic Mass: 194.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.0250
- Melting Point: 49°C
- Boiling Point: 284.85°C
- Refractive Index: 1.5880
- PSA: 0.00000
- LogP: 4.13820
1-Methyl-2,2-diphenylethene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M555630-50mg |
1-Methyl-2,2-diphenylethene |
778-66-5 | 50mg |
$ 81.00 | 2023-04-15 | ||
| TRC | M555630-250mg |
1-Methyl-2,2-diphenylethene |
778-66-5 | 250mg |
$ 287.00 | 2023-04-15 | ||
| TRC | M555630-500mg |
1-Methyl-2,2-diphenylethene |
778-66-5 | 500mg |
$ 442.00 | 2023-04-15 | ||
| eNovation Chemicals LLC | Y1196374-5g |
1,1-Diphenyl-1-propene |
778-66-5 | 95% | 5g |
$1085 | 2024-07-19 | |
| eNovation Chemicals LLC | D505421-5g |
Prop-1-ene-1,1-diyldibenzene |
778-66-5 | 97% | 5g |
$870 | 2023-09-03 | |
| Cooke Chemical | LN4845448-5g |
1,1-Diphenyl-1-propene |
778-66-5 | ≥95% | 5g |
RMB 7520.00 | 2025-02-20 | |
| Ambeed | A139166-100mg |
Prop-1-ene-1,1-diyldibenzene |
778-66-5 | 95% (mix TBC as stabilizer) | 100mg |
$196.0 | 2025-04-17 | |
| Ambeed | A139166-250mg |
Prop-1-ene-1,1-diyldibenzene |
778-66-5 | 95% (mix TBC as stabilizer) | 250mg |
$331.0 | 2025-04-17 | |
| Ambeed | A139166-1g |
Prop-1-ene-1,1-diyldibenzene |
778-66-5 | 95% (mix TBC as stabilizer) | 1g |
$895.0 | 2025-04-17 | |
| 1PlusChem | 1P00373L-100mg |
Prop-1-ene-1,1-diyldibenzene |
778-66-5 | 95% (mix TBC as stabilizer) | 100mg |
$173.00 | 2024-04-21 |
1-Methyl-2,2-diphenylethene Suppliers
1-Methyl-2,2-diphenylethene Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-Methyl-2,2-diphenylethene
Professional Introduction to 1-Methyl-2,2-diphenylethene (CAS No. 778-66-5)
1-Methyl-2,2-diphenylethene, a compound with the chemical formula C₁₅H₁₄, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 778-66-5, has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of two phenyl groups and a methyl substituent in its molecular structure imparts distinct chemical reactivity, making it a valuable candidate for synthetic chemistry and material science.
The structure of 1-Methyl-2,2-diphenylethene exhibits a high degree of symmetry, which contributes to its stability and makes it an interesting subject for studying electronic transitions and photophysical properties. In recent years, researchers have been exploring the compound's utility in the development of advanced materials, particularly those involving light-emitting properties. The rigid aromatic system and the electron-donating methyl group create a favorable environment for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes) and photovoltaic cells.
One of the most compelling aspects of 1-Methyl-2,2-diphenylethene is its role as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including electrophilic aromatic substitution and cross-coupling reactions, makes it a versatile intermediate in pharmaceutical synthesis. For instance, recent studies have demonstrated its potential use in the preparation of biologically active compounds that exhibit anti-inflammatory and antioxidant properties. These findings highlight the compound's significance in drug discovery and development.
The CAS number 778-66-5 is not only an identifier but also a gateway to a wealth of scientific literature and patents that underscore the compound's importance. Researchers have leveraged this molecule to develop novel methodologies for constructing complex organic frameworks. For example, palladium-catalyzed reactions involving 1-Methyl-2,2-diphenylethene have been employed to create polycyclic aromatic systems with applications in medicinal chemistry. The compound's reactivity also allows for the introduction of functional groups at specific positions, enabling fine-tuning of its biological activity.
In the realm of material science, 1-Methyl-2,2-diphenylethene has been investigated for its potential as a liquid crystalline material. Its high molecular weight and rigid structure contribute to thermal stability and optical clarity, making it suitable for display technologies and optical sensors. Additionally, the compound's fluorescence properties have been studied for applications in bioimaging and chemosensing. The ability to tune emission wavelengths by modifying substituents on the phenyl rings offers exciting possibilities for developing sensitive detection methods.
The synthesis of 1-Methyl-2,2-diphenylethene typically involves Friedel-Crafts acylation followed by methylation or other functionalization strategies. Advances in synthetic methodologies have improved yields and purity levels, facilitating its use in industrial-scale applications. Recent innovations in flow chemistry have enabled continuous production processes for this compound, enhancing efficiency and reducing waste. Such developments align with global trends toward sustainable chemical manufacturing.
From a pharmaceutical perspective, 1-Methyl-2,2-diphenylethene has been explored as a precursor for heterocyclic compounds known for their therapeutic effects. Researchers have synthesized derivatives that exhibit inhibitory activity against enzymes implicated in neurological disorders such as Alzheimer's disease. The phenyl ring system provides a scaffold for designing molecules that can interact with biological targets at high affinity. This underscores the compound's potential as an intermediate in the development of next-generation therapeutics.
The photophysical properties of 1-Methyl-2,2-diphenylethene make it an attractive candidate for optoelectronic applications. Its high quantum yield and long excited-state lifetimes are advantageous for designing luminescent materials used in lighting and display technologies. Additionally, the compound's ability to undergo energy transfer reactions has implications for solar energy conversion systems. By integrating 1-Methyl-2,2-diphenylethene into dye-sensitized solar cells (DSSCs), researchers aim to enhance light absorption and improve overall device efficiency.
In conclusion,1-Methyl-2,2-diphenylethene (CAS No. 778-66-5) is a multifaceted compound with broad applications across organic chemistry,pharmaceutical research,and material science。 Its unique structural features,combined with recent advances in synthetic methodologies,have positioned it as a key player in developing innovative solutions for modern challenges。 As scientific understanding evolves,the potential uses of this molecule are likely to expand,further solidifying its importance in both academic research and industrial applications.
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